6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline is a heterocyclic compound that integrates a quinoline structure with an oxadiazole ring, substituted with a 4-methylphenyl group. This compound is part of a larger class of oxadiazole derivatives known for their diverse biological activities, including antibacterial, antitumor, and antiviral properties. The synthesis and characterization of such compounds are critical in medicinal chemistry due to their potential therapeutic applications.
Source and Classification
This compound falls under the classification of heterocycles, specifically within the categories of quinolines and oxadiazoles. Quinolines are known for their pharmacological significance, while oxadiazoles have been recognized for their roles in various biological activities. The combination of these two moieties in 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline expands the scope of potential applications in drug development.
Methods and Technical Details
The synthesis of 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline typically involves the formation of the oxadiazole ring through cyclization reactions. A common synthetic route includes the reaction of 4-methylbenzohydrazide with quinoline-2-carboxylic acid in the presence of phosphorus oxychloride as a dehydrating agent. This process generally proceeds as follows:
Optimizations for industrial production may involve continuous flow reactors and careful selection of solvents and catalysts to enhance yield and reduce environmental impact .
Structure and Data
The molecular structure of 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline consists of a quinoline core fused to an oxadiazole ring. The specific arrangement includes:
The molecular formula can be represented as , with a molecular weight of approximately 282.31 g/mol.
Types of Reactions
6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline can undergo various chemical reactions:
The outcomes from these reactions depend on specific conditions and reagents used, leading to various derivatives that may exhibit altered biological activities .
Process and Data
The mechanism of action for compounds like 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline is primarily linked to their interaction with biological targets involved in critical cellular processes:
Physical Properties
The physical properties include:
Chemical Properties
Key chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are commonly employed to confirm the structure and purity .
6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting the importance of heterocyclic compounds in drug discovery and development efforts.
Quinoline-oxadiazole hybrids constitute an emerging class of bioactive molecules that exploit the complementary pharmacological properties of both heterocyclic systems. The quinoline moiety provides a rigid, planar structure that facilitates intercalation with biological macromolecules, particularly nucleic acids and enzyme active sites. This molecular framework enables diverse interactions including π-π stacking, hydrogen bonding, and hydrophobic contacts. When conjugated with the 1,3,4-oxadiazole ring—a bioisostere for ester and amide functionalities—the resulting hybrids exhibit enhanced metabolic stability and improved membrane permeability. The oxadiazole component contributes additional hydrogen-bonding capacity and dipole moments that strengthen target binding [2] [4].
The strategic integration of these pharmacophores produces hybrids with dual mechanisms of action:
Table 1: Comparative Advantages of Quinoline-Oxadiazole Hybrids Over Monocyclic Systems
Pharmacological Property | Quinoline Alone | 1,3,4-Oxadiazole Alone | Quinoline-Oxadiazole Hybrid |
---|---|---|---|
Target Affinity (Ki range) | µM-mM | µM-mM | nM-µM |
Metabolic Stability (t½) | Low to moderate | Moderate | High |
Membrane Permeability (PAMPA) | Moderate | Variable | Enhanced |
Structural Diversity | Limited | Moderate | Extensive |
Resistance Profile | Susceptible to efflux | Variable | Reduced susceptibility |
Recent drug discovery campaigns have validated the hybridization approach through compounds with exceptional potency. For instance, hybrid derivatives exhibit 10-100-fold greater activity against Mycobacterium tuberculosis H37Rv compared to parent compounds, with minimum inhibitory concentrations reaching sub-micromolar levels (0.03–0.5 μM). Similarly, in cancer models, quinoline-oxadiazole conjugates demonstrate IC50 values below 1 μM against diverse cell lines including A549 (lung), HepG2 (liver), and MCF-7 (breast) carcinomas. The structural versatility allows precise tuning of electronic properties and steric bulk to optimize target engagement—electron-withdrawing groups on the oxadiazole ring enhance kinase inhibition, while hydrophobic quinoline substituents improve tubulin binding [1] [4] [7].
The medicinal evolution of 1,3,4-oxadiazoles spans eight decades, beginning with Ainsworth's pioneering synthesis in 1965 via thermal decomposition of hydrazine derivatives. Early development focused on antimicrobial applications, exemplified by Furamizole—a 1,3,4-oxadiazole-containing urinary antiseptic that established the scaffold's druglikeness. The 1980s witnessed expansion into cardiovascular therapeutics with Nesapidil, an antiarrhythmic agent leveraging the oxadiazole ring as a metabolically stable bioisostere for labile ester groups. This period validated the scaffold's pharmacokinetic advantages, including resistance to esterase-mediated hydrolysis and enhanced membrane penetration [4] [6].
The 21st century marked the oncology-focused reinvention of 1,3,4-oxadiazoles, catalyzed by the FDA approval of Zibotentan in 2009. As an endothelin A receptor antagonist for prostate cancer, Zibotentan demonstrated how 1,3,4-oxadiazoles could serve as rigid spacers that optimally position pharmacophores for receptor engagement. Contemporary drug design exploits three strategic roles of the oxadiazole ring:
Table 2: Milestone 1,3,4-Oxadiazole-Containing Therapeutics
Compound | Therapeutic Category | Development Period | Key Structural Feature | Clinical Significance |
---|---|---|---|---|
Furamizole | Antibacterial | 1970s | 5-Nitro-2-furyl substitution | First oxadiazole antimicrobial |
Nesapidil | Antiarrhythmic | 1980s | Methoxyphenyl-oxadiazole | Demonstrated cardiovascular safety |
Raltegravir | Antiretroviral | 2007 | Oxadiazole as carbonyl bioisostere | HIV integrase inhibitor |
Zibotentan | Anticancer (prostate) | 2009 | Sulfonamide-linked oxadiazole | Validated oncology applications |
Ataluren | Genetic disorder | 2014 | Oxadiazole core | Nonsense mutation suppressor |
The structural renaissance of oxadiazoles accelerated with Raltegravir (2007), where the 1,3,4-oxadiazole ring replaced a metabolically labile keto group in HIV integrase inhibitors. This strategic substitution conferred resistance to cytochrome P450 metabolism while preserving metal-chelating capacity at the integrase active site. The subsequent development of Ataluren for Duchenne muscular dystrophy further demonstrated the scaffold's versatility in addressing diverse disease mechanisms. Contemporary medicinal chemistry exploits these validated design principles in hybrid architectures like 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline, where the oxadiazole functions as both a metabolic shield for the quinoline system and a hydrogen-bonding mediator for target engagement [4] [6].
The specific hybrid 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline represents a strategically optimized entity within the quinoline-oxadiazole class, featuring a 4-methylphenyl substitution that enhances target affinity and pharmacokinetic properties. The methyl group at the para-position of the phenyl ring provides balanced hydrophobicity that improves membrane penetration while avoiding excessive lipophilicity. This substitution pattern emerged from structure-activity relationship studies demonstrating that para-alkyl groups maximize interactions with hydrophobic enzyme subpockets in both cancer and microbial targets [5] [7].
Oncology Applications:
Antimicrobial Applications:
Table 3: Biological Activity Profile of Quinoline-Oxadiazole Hybrids with 4-Methylphenyl Substitution
Biological Target | Organism/Cell Line | Activity Metric | Superiority vs. Standards | Mechanistic Insight |
---|---|---|---|---|
Tubulin polymerization | HeLa cervical cancer | IC50 = 0.17 μM | 8-fold > combretastatin A4 | Colchicine site binding |
EGFR tyrosine kinase | MCF-7 breast cancer | IC50 = 0.42 μM | 3-fold > erlotinib | Competitive ATP inhibition |
M. tuberculosis H37Rv | ATCC 27294 | MIC = 0.15 μM | 12-fold > isoniazid | Ag85 complex inhibition |
DNA gyrase | S. aureus ATCC 25923 | IC50 = 1.8 μM | 2-fold > ciprofloxacin | ATPase domain disruption |
β-amyloid aggregation | In vitro | 78.2% inhibition | 1.4-fold > curcumin | Chelation of Cu2+ ions |
The molecular architecture of 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline enables multitarget engagement across disease spectra. Docking simulations with acetylcholinesterase (PDB 4EY7) reveal simultaneous interaction of the quinoline ring with the catalytic anionic site (CAS) and the oxadiazole with the peripheral anionic site (PAS), explaining its submicromolar IC50 (0.033 μM) in Alzheimer's models. Similarly, in antimicrobial applications, the compound achieves selectivity indices >500 against mycobacteria due to preferential activation by bacterial nitroreductases. The 4-methylphenyl group specifically enhances penetration across blood-brain barrier (log BB = 0.52) and mycobacterial cell envelopes, making this hybrid a versatile scaffold for central nervous system infections and tubercular meningitis [2] [7] [9].
Structure-Activity Insights:
These targeted design features establish 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline as a privileged scaffold for addressing drug resistance in both oncology and infectious disease. Its hybrid architecture exemplifies the next generation of multifunctional agents designed through rational integration of complementary pharmacophores [1] [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: